

Application Notes: Calcium Mobilization Assay for APJ Receptor Agonists

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Compound of Interest		
Compound Name:	APJ receptor agonist 6	
Cat. No.:	B12399889	Get Quote

Introduction

The Apelin Receptor (APJ), a G-protein coupled receptor (GPCR), and its endogenous peptide ligands, such as apelin and Elabela, are crucial regulators in various physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1] Consequently, the APJ receptor has emerged as a promising therapeutic target for a range of diseases.[2] The development of novel agonists for the APJ receptor is a key focus in drug discovery. A robust and reliable method for identifying and characterizing these agonists is the calcium mobilization assay. This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of the APJ receptor, which is often coupled to the Gq signaling pathway, leading to the release of calcium from intracellular stores.[3][4]

Principle of the Assay

The calcium mobilization assay is a cell-based functional assay that quantifies the activity of Gq-coupled receptors.[5][6] Upon agonist binding to the APJ receptor, a conformational change activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7] This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 or Fluo-8, which exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[8][9] The change



in fluorescence is measured in real-time using a fluorescence plate reader, providing a direct measure of receptor activation.[5][6][8]

Applications

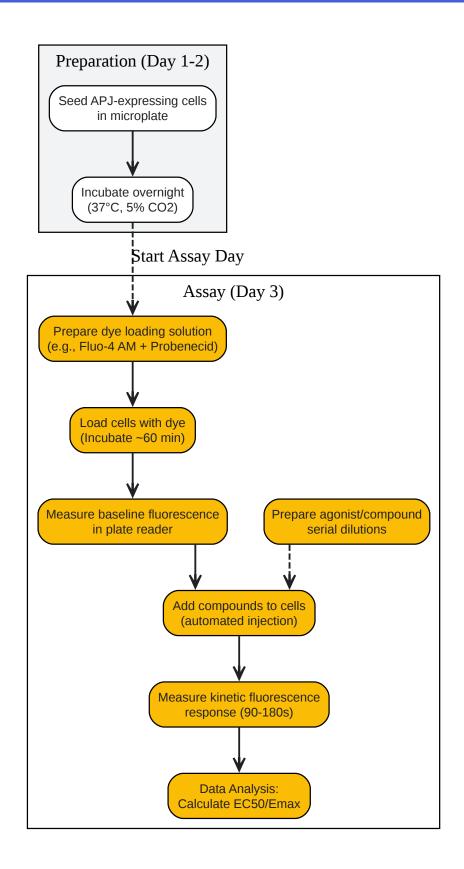
- High-Throughput Screening (HTS): The assay is readily adaptable for HTS campaigns to identify novel APJ receptor agonists from large compound libraries.[2]
- Pharmacological Characterization: It allows for the determination of agonist potency (EC50) and efficacy (Emax), providing key pharmacological data for lead optimization.
- Biased Agonism Studies: The APJ receptor can also couple to other G-proteins like Gi, which
 inhibits cAMP production.[3] By comparing the activity of agonists in calcium mobilization
 assays with other signaling readouts (e.g., cAMP assays), researchers can identify biased
 agonists that selectively activate a specific signaling pathway.[1][3][10]

APJ Receptor Signaling Pathway









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